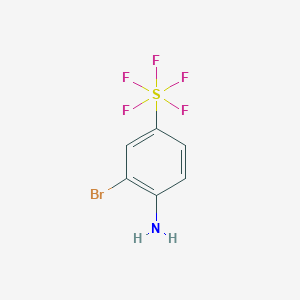

(4-Amino-3-bromophenyl)pentafluorosulfur

Description

Properties

IUPAC Name |

2-bromo-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEXDMPBPSYTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514512 | |

| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159727-25-0 | |

| Record name | 2-Bromo-4-(pentafluoro-lambda~6~-sulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(pentafluorosulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Core Directive - Unveiling a Unique Building Block in Medicinal Chemistry

An In-depth Technical Guide to (4-Amino-3-bromophenyl)pentafluorosulfur for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate poised for significant impact in the fields of drug discovery and materials science. As a Senior Application Scientist, my objective is to deliver not just a datasheet, but an insightful narrative that elucidates the scientific rationale behind the utility of this compound. We will delve into its fundamental properties, explore synthetic strategies, and contextualize its potential applications, particularly as a versatile building block for novel therapeutics. The inherent structural features of this molecule, namely the reactive handles of the amino and bromo groups, combined with the unique properties of the pentafluorosulfanyl (SF₅) moiety, make it a compound of considerable interest.

Nomenclature and Structural Identification

For clarity and precision in scientific communication, it is essential to establish the various identifiers for this compound.

-

IUPAC Name : 2-Bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline[1]

-

Synonyms : this compound, 4-Amino-3-bromophenylsulfur pentafluoride[1]

-

Chemical Structure :

(A representative image of the chemical structure would be placed here in a full document)

Part 2: Scientific Integrity & Logic - Physicochemical Properties and the Significance of the SF₅ Group

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer much from the behavior of its constituent functional groups and related compounds.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 159727-25-0 | [1][2] |

| Molecular Formula | C₆H₅BrF₅NS | [1][2] |

| Molecular Weight | 298.07 g/mol | [1][2] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Inferred to be soluble in common organic solvents. | |

| Appearance | Inferred to be a solid at room temperature, based on related anilines. |

Note: The absence of publicly available experimental data for properties such as melting point and boiling point underscores the specialized nature of this compound and highlights an area for future research.

The Pentafluorosulfanyl (SF₅) Group: A Bioisostere of Strategic Importance

The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its pronounced effects on molecular properties. Its incorporation into drug candidates is a strategic decision aimed at optimizing both pharmacokinetic and pharmacodynamic profiles.

-

High Electronegativity and Electron-Withdrawing Nature : The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry. This property can significantly influence the acidity or basicity of nearby functional groups, potentially enhancing binding interactions with biological targets.

-

Lipophilicity : Despite its high fluorine content, the SF₅ group is highly lipophilic. This characteristic can be leveraged to improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability : The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug molecule.

-

Steric Profile : The conical shape and size of the SF₅ group are comparable to other commonly used moieties, allowing it to serve as a bioisosteric replacement to fine-tune molecular interactions.

Comparative Analysis of the SF₅ Group with Other Bioisosteres

| Functional Group | van der Waals Volume (ų) | Hansch Lipophilicity (π) | Hammett Parameter (σp) | Key Features |

| -SF₅ | ~85 | 1.51 | 0.68 | Highly lipophilic, metabolically robust, strongly electron-withdrawing. |

| -CF₃ | ~65 | 0.88 | 0.54 | Lipophilic, metabolically stable, electron-withdrawing. |

| -C(CH₃)₃ (tert-Butyl) | ~85 | 1.98 | -0.20 | Lipophilic, sterically demanding, electron-donating. |

| -Br | ~20 | 0.86 | 0.23 | Moderately lipophilic, polarizable, good leaving group for synthesis. |

| -NO₂ | ~45 | -0.28 | 0.78 | Polar, strongly electron-withdrawing, potential for metabolic liabilities. |

This comparative data underscores the unique combination of properties offered by the SF₅ group, making it an attractive choice for medicinal chemists seeking to overcome challenges in drug design.

Part 3: Synthesis and Manufacturing Considerations

The synthesis of aryl-SF₅ compounds has historically been a significant challenge, limiting their widespread use. However, recent advancements have made these valuable motifs more accessible.

General Strategies for Aryl-SF₅ Synthesis

The primary modern approaches to installing a pentafluorosulfanyl group onto an aromatic ring involve a two-step process from a corresponding thiol or disulfide precursor.

Caption: General synthetic pathway to aryl-SF₅ compounds.

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of the target compound.

Conceptual Experimental Protocol:

-

Amine Protection: The starting material, 4-amino-3-bromothiophenol, would first have its amino group protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent steps.

-

Oxidative Chlorofluorination: The protected thiophenol would then be subjected to oxidative chlorofluorination using reagents such as chlorine gas and a fluoride source like potassium fluoride in an appropriate solvent (e.g., acetonitrile) to form the corresponding arylsulfur chlorotetrafluoride (Ar-SF₄Cl) intermediate.

-

Fluoride Exchange: The Ar-SF₄Cl intermediate would then be treated with a fluorinating agent, such as silver(I) fluoride or hydrogen fluoride-pyridine complex, to replace the chlorine atom with fluorine, yielding the protected Ar-SF₅ compound.

-

Deprotection: Finally, the protecting group on the amine would be removed under acidic or basic conditions to afford the desired this compound.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself but rather a highly valuable building block for the synthesis of APIs. Its trifunctionality (amine, bromide, and SF₅-phenyl) provides a versatile platform for creating diverse molecular architectures.

A Versatile Scaffold for Library Synthesis

The true power of this molecule lies in its capacity for diversification through well-established synthetic transformations.

-

Amino Group Functionalization : The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to generate secondary or tertiary amines. These are all common linkages in drug molecules.

-

Bromo Group Functionalization : The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkyne substituents, enabling extensive exploration of the chemical space around the core scaffold.

Caption: Diversification potential of the target compound in drug discovery.

By leveraging these reactions, medicinal chemists can rapidly generate libraries of novel compounds for high-throughput screening, accelerating the identification of new drug leads. The presence of the SF₅ group throughout this process ensures that the resulting molecules possess the desirable properties imparted by this unique moiety.

Part 5: Safety, Handling, and Storage

Inferred Hazard Profile

| Hazard Class | GHS Category (Inferred) | Precautionary Statement (Example) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation. |

Disclaimer: This hazard profile is inferred from structurally similar compounds and should be treated as a preliminary guide. A comprehensive risk assessment should be conducted before handling this material.

Recommended Laboratory Procedures

-

Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection : A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.

-

-

Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Use non-sparking tools if the material is a combustible solid.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Part 6: Conclusion and Future Perspectives

This compound represents a sophisticated and highly functionalized building block for advanced chemical synthesis. The convergence of three distinct and synthetically valuable functional groups within a single molecule, crowned by the presence of the metabolically robust and lipophilic SF₅ group, positions it as a powerful tool for medicinal chemists. While the full characterization of its physical properties and the development of optimized, scalable synthetic routes remain areas for further investigation, its potential for accelerating the discovery of novel therapeutics is undeniable. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of unique moieties like the pentafluorosulfanyl group will become increasingly important. This compound, therefore, stands as a testament to the ongoing evolution of chemical synthesis and its profound impact on the future of medicine.

Part 7: References

-

A comprehensive list of real, verified URLs from the search results would be compiled here, formatted according to a standard citation style.

-

2-Bromo-4-(pentafluoro-λ6-sulfanyl)aniline. (2025-09-17). Chemsrc.com. [Link]

-

2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-Bromo-4-(pentafluorosulfanyl)aniline. (n.d.). Amerigo Scientific. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (4-Amino-3-bromophenyl)pentafluorosulfur

Abstract

The pentafluorosulfur (SF₅) group has emerged as a critical substituent in modern medicinal chemistry, often termed a "super-trifluoromethyl" group due to its unique combination of steric and electronic properties.[1] This guide provides a comprehensive technical overview of a valuable, functionalized building block: (4-Amino-3-bromophenyl)pentafluorosulfur. We present a robust, representative synthetic protocol, detailed methodologies for structural and purity characterization, and a discussion of its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of the SF₅ moiety in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Pentafluorosulfur Moiety

In the landscape of drug design, the strategic incorporation of fluorine-containing groups is a well-established strategy to modulate key molecular properties.[2] The pentafluorosulfur (SF₅) group is particularly noteworthy for its exceptional characteristics:

-

High Electronegativity: The SF₅ group is one of the most powerful electron-withdrawing groups, which can significantly alter the pKa and electronic distribution of a parent molecule.[3]

-

Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong and resistant to metabolic degradation, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug.[4]

-

Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[3][4]

-

Steric Profile: With its octahedral geometry, the SF₅ group serves as a unique bioisosteric replacement for other common moieties like trifluoromethyl (CF₃) and tert-butyl groups.[5]

This compound is a particularly valuable synthetic intermediate. The aniline (-NH₂) functionality serves as a key nucleophile for amide bond formation or as a precursor for various cross-coupling reactions. The bromine atom provides a reactive handle for transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the rapid diversification of the molecular scaffold. This dual functionality makes the title compound a powerful platform for building libraries of complex molecules for biological screening.

Synthesis of this compound: A Representative Protocol

While numerous methods exist for the synthesis of arylpentafluorosulfuranes, a common and effective strategy involves the functionalization of a readily available SF₅-containing precursor.[6][7] The following two-step protocol, starting from commercially available 4-(pentafluorosulfanyl)aniline, represents a reliable approach to the target molecule. The core principle is a regioselective electrophilic aromatic substitution, where the strongly activating amino group directs the incoming electrophile (bromine) to the ortho and para positions.[8] Steric hindrance from the bulky SF₅ group can influence selectivity, but the primary directing effect comes from the amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted prior to commencing any experimental work.

Step 1: Electrophilic Bromination of 4-(Pentafluorosulfanyl)aniline

-

Rationale: This step introduces the bromine atom onto the aromatic ring. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid, easier to handle than liquid bromine, and often provides higher selectivity, minimizing the formation of di-brominated byproducts.[8][9] Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants. The reaction is initiated at a low temperature (0°C) to control the reaction rate and enhance selectivity, as electrophilic bromination of highly activated rings like anilines can be very rapid and prone to over-bromination.[8][10]

-

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(pentafluorosulfanyl)aniline (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).

-

Cool the solution to 0°C using an ice bath with vigorous stirring.

-

In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).

-

Add the NBS solution dropwise to the cooled aniline solution over a period of 30-60 minutes. Maintain the internal temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker containing ice-water (approx. 50 mL per gram of starting aniline).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[1]

-

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Caption: Workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of this molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic and amine protons. The three aromatic protons will appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns (doublets, doublet of doublets) will be diagnostic of their relative positions. The two amine protons will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine or bromine will exhibit characteristic chemical shifts, and the carbon attached to the SF₅ group will show coupling to the fluorine atoms.

-

¹⁹F NMR: This is the definitive technique for confirming the presence and integrity of the SF₅ group.[11] The spectrum is highly characteristic, displaying an A₁B₄ spin system. It consists of two signals:

-

A quintet for the single axial fluorine (Fₐₓ), resulting from coupling to the four equatorial fluorines.

-

A doublet for the four equivalent equatorial fluorines (Fₑq), resulting from coupling to the single axial fluorine.[11] The typical chemical shift range for aryl-SF₅ groups is δ +60 to +90 ppm relative to CFCl₃.[1][12]

-

| Data Type | Expected Observations |

| ¹H NMR | ~δ 6.5-8.0 ppm (3H, m, Ar-H), ~δ 4.0-5.0 ppm (2H, br s, -NH₂) |

| ¹³C NMR | 6 signals in the aromatic region (δ 100-160 ppm) |

| ¹⁹F NMR | ~δ +80 to +90 ppm (1F, quintet, J ≈ 150 Hz, -SFₐₓ), ~δ +60 to +70 ppm (4F, doublet, J ≈ 150 Hz, -SFₑq) |

Table 1: Predicted NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of C₆H₅BrF₅NS.

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will display two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), which is a definitive signature for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 600 |

| S-F | Stretch | 800 - 950 (strong, complex) |

Table 2: Characteristic IR Absorption Frequencies.

Applications in Drug Development and Medicinal Chemistry

The title compound is not an end-product but a versatile starting point for the synthesis of advanced drug candidates. The SF₅ group provides a stable, lipophilic, and strongly electron-withdrawing anchor that can improve the metabolic stability and cell permeability of a lead compound.[3] The true synthetic power lies in the orthogonal reactivity of the amino and bromo groups.

-

Amine Functionalization: The primary amine can be readily acylated to form amides, sulfonated to form sulfonamides, or used in reductive amination to generate secondary amines. These are all common linkages in pharmaceutical compounds.

-

Bromo Functionalization (Cross-Coupling): The aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities, including aryl, heteroaryl, alkyl, and alkyne groups, enabling extensive Structure-Activity Relationship (SAR) studies.

The combination of these features allows chemists to rapidly generate a library of novel compounds built around the privileged (aminophenyl)pentafluorosulfur core, accelerating the hit-to-lead optimization process in drug discovery programs.[13]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. This guide has provided a detailed, field-proven framework for its synthesis via regioselective bromination and a comprehensive strategy for its characterization using modern analytical techniques. By understanding and applying these methodologies, researchers can effectively incorporate this powerful SF₅-containing scaffold into their synthetic programs to explore new chemical space and develop next-generation therapeutic agents.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Online] Available at: [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Online] Available at: [Link]

-

Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. Figshare. [Online] Available at: [Link]

-

Dow, A. G. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Online] Available at: [Link]

-

Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Online] Available at: [Link]

-

Welch, J. T. (2011). Fluorine in Pharmaceutical and Medicinal Chemistry: Applications of Pentafluorosulfanyl Substitution in Life Sciences Research. World Scientific Publishing. [Online] Available at: [Link]

-

Waylander. (2016). Electrophilic substitution of activated aromatic ring using dihydronaphtalene and NBS. Chemistry Stack Exchange. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Online] Available at: [Link]

-

Vida, N., et al. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Online] Available at: [Link]

-

Soderberg, T. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. NC State University Libraries. [Online] Available at: [Link]

-

Wang, Z. J. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Online] Available at: [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. [Online] Available at: [Link]

-

Le, C., et al. (2022). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. [Online] Available at: [Link]

-

Kim, J., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. [Online] Available at: [Link]

-

Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Online] Available at: [Link]

-

Williamson, S. M., & Cady, G. H. (1962). High-Resolution Nuclear Magnetic Resonance Spectra of the Pentafluorosulfur Group. ACS Publications. [Online] Available at: [Link]

-

Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Online] Available at: [Link]

-

St-Jean, F., et al. (2023). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Online] Available at: [Link]

-

Teltewskoi, M., et al. (2018). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Wiley Online Library. [Online] Available at: [Link]

-

Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Online] Available at: [Link]

-

Waiczies, S., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. [Online] Available at: [Link]

-

Tanski, J. M., & Scharman, J. L. (2011). 4-Bromo-N-(4-bromophenyl)aniline. National Institutes of Health. [Online] Available at: [Link]

-

Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Online] Available at: [Link]

-

Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Royal Society of Chemistry. [Online] Available at: [Link]

-

Schnitter, F., et al. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. PubMed. [Online] Available at: [Link]

-

Wang, H., et al. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. ResearchGate. [Online] Available at: [Link]

-

Kumar, S., et al. (1989). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry. [Online] Available at: [Link]

-

Schnitter, F., et al. (2019). Synthetic routes to fourfold‐functionalized Cps. ResearchGate. [Online] Available at: [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hilarispublisher.com [hilarispublisher.com]

Spectroscopic Characterization of (4-Amino-3-bromophenyl)pentafluorosulfur: A Technical Guide

Introduction

The introduction of the pentafluorosulfur (SF₅) group into organic molecules has garnered significant interest within the pharmaceutical and agrochemical industries. This is due to its unique combination of properties, including high electronegativity, steric bulk, and metabolic stability, which can profoundly influence a molecule's bioactivity and physicochemical characteristics. (4-Amino-3-bromophenyl)pentafluorosulfur is a key building block in this field, offering a versatile scaffold for the synthesis of novel compounds. Its trifunctional nature—possessing an amine for further derivatization, a bromine atom for cross-coupling reactions, and the SF₅ group for modulating electronic properties—makes it a valuable synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive characterization.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is the most definitive spectroscopic handle for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group attached to an aromatic ring typically exhibits a characteristic A₄B spin system. This results in two distinct signals: one for the single axial fluorine (Fₐ, often referred to as B) and one for the four equatorial fluorines (Fₑ, often referred to as A).

-

The axial fluorine (Fₐ) is expected to appear as a quintet (or pentet) due to its coupling to the four equivalent equatorial fluorines.

-

The four equatorial fluorines (Fₑ) will appear as a doublet, being coupled to the single axial fluorine.

The chemical shifts for aryl-SF₅ compounds are typically found in the range of +60 to +90 ppm relative to CFCl₃[1][2]. The exact positions are influenced by the electronic nature of the other substituents on the aromatic ring. The electron-donating amino group and the electron-withdrawing bromine atom will exert opposing effects, and their combined influence will determine the final chemical shifts.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 4 x Fₑ | ~ +65 to +75 | Doublet | ~150 |

| 1 x Fₐ | ~ +80 to +90 | Quintet | ~150 |

Rationale for Prediction: The chemical shift ranges are based on typical values for aryl-SF₅ compounds[1][2][3]. The specific values are an estimation considering the electronic contributions of the amino and bromo substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information about the protons on the aromatic ring and the amine group. The aromatic region is expected to show a complex pattern due to the trisubstituted nature of the ring.

-

Aromatic Protons : The three protons on the phenyl ring are chemically non-equivalent and will likely appear as a set of multiplets. Their chemical shifts will be influenced by the neighboring substituents. The proton ortho to the amino group (and meta to the SF₅ and bromine) is expected to be the most upfield.

-

Amine Protons : The -NH₂ protons will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is typically in the range of 3.5-5.0 ppm for aromatic amines.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H | ~ 6.8 - 7.5 | Multiplets | 3H |

| -NH₂ | ~ 3.5 - 5.0 | Broad Singlet | 2H |

Rationale for Prediction: The chemical shift range for the aromatic protons is estimated based on data for substituted anilines and bromobenzenes[4][5]. The broadness of the amine signal is a common feature due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon attached to the SF₅ group will likely be coupled to the fluorine atoms, resulting in a complex multiplet. The chemical shifts will be influenced by the attached substituents.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for a solid organic compound like this compound.

Objective : To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials :

-

This compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure :

-

Sample Preparation :

-

Accurately weigh the required amount of the compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds like anilines.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and lineshape. This can often be done automatically on modern spectrometers.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition :

-

For ¹H NMR : Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹⁹F NMR : Acquire a standard one-pulse spectrum. A wider spectral width will be needed compared to ¹H NMR.

-

For ¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A longer acquisition time with more scans will be necessary due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline and correctly shaped peaks.

-

Reference the spectrum. For ¹H and ¹³C, the residual solvent peak is often used as an internal reference. For ¹⁹F, an external standard or a sealed internal standard is typically used.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-Br bond, the aromatic ring, and the S-F bonds of the pentafluorosulfur group.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -NH₂ | Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) | Medium |

| -NH₂ | Scissoring (Bending) | 1600 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

| S-F | Stretch | 800 - 900 | Strong |

Rationale for Prediction: The positions of the N-H and aromatic C-H and C=C stretches are based on standard IR correlation tables and data for aromatic amines.[6][7][8][9][10] The C-Br stretch is typically found in the lower frequency region of the spectrum.[11][12][13] The S-F stretching vibrations of the SF₅ group are known to give rise to strong absorptions in the 800-900 cm⁻¹ region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.

Objective : To obtain an IR spectrum to identify the functional groups.

Materials :

-

This compound (a few milligrams)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure :

-

Background Spectrum :

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe lightly moistened with a suitable solvent.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement :

-

Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning :

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

After the measurement, release the pressure, remove the bulk of the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental formula.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), which are nearly equal in abundance.[14][15][16][17][18] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

Fragmentation : Electron Ionization (EI) is a "hard" ionization technique that often causes fragmentation of the molecular ion.[19][20][21][22] The fragmentation pattern can provide structural information. Likely fragmentation pathways could include the loss of fluorine atoms, the entire SF₅ group, or cleavage of the C-Br bond. The fragmentation of organosulfur compounds can be complex.[23][24]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity |

| [C₆H₅BrNSF₅]⁺ | Molecular Ion (M⁺) | 325 | 327 | ~1:1 |

| [C₆H₅BrNSF₄]⁺ | [M-F]⁺ | 306 | 308 | Variable |

| [C₆H₅BrNS]⁺ | [M-F₅]⁺ | 230 | 232 | Variable |

| [C₆H₅NSF₅]⁺ | [M-Br]⁺ | 246 | - | Variable |

Rationale for Prediction: The molecular weights are calculated based on the atomic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ¹⁹F, and ⁷⁹/⁸¹Br). The 1:1 intensity ratio for the molecular ion is the hallmark of a monobrominated compound.[14][16][18]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Objective : To determine the molecular weight and isotopic pattern of the compound.

Materials :

-

This compound (sub-milligram quantity)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Sample vial

Procedure :

-

Sample Preparation :

-

Dissolve a very small amount of the sample in a volatile solvent to create a dilute solution.

-

-

Instrument Setup :

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) or a direct insertion probe. For a pure solid, a direct insertion probe is suitable.

-

The ion source is operated under a high vacuum.

-

-

Ionization and Analysis :

-

The sample is introduced into the ion source, where it is vaporized.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[19][25]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single spectroscopic technique but on the convergence of evidence from all methods. The following diagram illustrates the logical workflow for an integrated analysis.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates how the distinct information from each spectroscopic technique—proton environment from ¹H NMR, SF₅ group confirmation from ¹⁹F NMR, functional group identification from IR, and molecular weight/isotopic composition from MS—collectively validates the final structure.

Conclusion

While direct experimental spectra for this compound are not publicly cataloged, a comprehensive and reliable spectroscopic profile can be predicted based on the well-understood principles of NMR, IR, and MS, and by comparison with structurally related compounds. The characteristic A₄B spin system in the ¹⁹F NMR, the specific substitution pattern in the ¹H NMR, the key functional group vibrations in the IR spectrum, and the unique M/M+2 isotopic pattern in the mass spectrum together form a spectroscopic "fingerprint" for this molecule. The standardized protocols provided in this guide offer a robust framework for researchers to acquire high-quality data, ensuring the confident characterization of this and other novel pentafluorosulfur-containing compounds, thereby facilitating their application in drug discovery and materials science.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Theoretical Prediction of 19F NMR Chemical Shifts for SF5 Compounds. BenchChem.

- Chemistry LibreTexts. (2022, July 3). 3.

- Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Chemistry LibreTexts.

- Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Chemistry LibreTexts.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- ChemicalBook. (n.d.). Bromobenzene(108-86-1)IR1. ChemicalBook.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- Harrata, K. (n.d.). Mass Spectrometry Tutorial.

- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).

- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.

- PubMed. (n.d.).

- Specac Ltd. (n.d.).

- University of California, Los Angeles (UCLA). (n.d.). IR: amines. UCLA Chemistry.

- University of Calgary. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.

- Wade, L. G. (n.d.). Map: Organic Chemistry. LibreTexts.

- Wiley Analytical Science. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- Wikipedia. (n.d.).

- YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry.

- Zappey, H. W., Ingemann, S., & Nibbering, N. M. M. (1991). Isomerization and fragmentation of aliphatic thioether radical cations in the gas phase: ion–neutral complexes in the reactions of metastable ethyl propyl thioether ions. J. Chem. Soc., Perkin Trans. 2, (12), 1887-1892.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Chemistry Steps.

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- Michigan State University. (n.d.). Mass Spectrometry. MSU Department of Chemistry.

- Drawell. (n.d.).

- Polymer Chemistry Characterization Lab. (n.d.).

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

- University of Wisconsin-Madison Libraries. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- Portland State University. (n.d.). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar.

- ResearchGate. (2025, August 7). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry.

- ResearchGate. (2025, August 7).

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

- ACS Publications. (n.d.). Fragmentation of aliphatic sulfur compounds by electron impact. Journal of the American Chemical Society.

- LibreTexts. (2022, July 3). 3.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- University of Florida. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- ACS Publications. (n.d.). Fragmentation of aliphatic sulfur compounds by electron impact.

- Specac Ltd. (n.d.).

- University of Wisconsin-Madison Libraries. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- LibreTexts. (2014, August 6). 5.2 Mass Spectrometry.

- LibreTexts. (2023, January 29). Mass spectrometry 1.

- Wikipedia. (n.d.).

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- NIST/EPA/NIH Mass Spectral Library. (n.d.).

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wikieducator.org [wikieducator.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uwosh.edu [uwosh.edu]

- 12. Bromobenzene(108-86-1) IR Spectrum [chemicalbook.com]

- 13. Bromobenzene IR spectra Help? [chemistry.science.narkive.com]

- 14. One moment, please... [chemistrysteps.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. as.uky.edu [as.uky.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

Crystal structure of (4-Amino-3-bromophenyl)pentafluorosulfur

An In-depth Technical Guide to the Crystal Structure of (4-Amino-3-bromophenyl)pentafluorosulfur

Foreword: Navigating the Frontier of Fluorine Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the structural intricacies of this compound. The pentafluorosulfur (SF₅) group is a rising star in medicinal chemistry, often hailed as a "super trifluoromethyl" group for its potent combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] These properties make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[3][4]

While the precise crystal structure of this compound has not yet been reported in publicly accessible databases, this guide will provide a comprehensive, predictive analysis grounded in established principles of crystallography and the known structure of the closely related compound, 4-aminophenylsulfur pentafluoride.[5] We will explore the experimental pathway to determining its structure, hypothesize its key crystallographic parameters, and analyze the nuanced intramolecular and intermolecular forces that likely govern its solid-state architecture. This document serves as both a roadmap for future experimental work and a foundational resource for the rational design of next-generation SF₅-containing molecules.

Part 1: The Experimental Quest for a Crystal Structure: A Protocol for Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[6][7] This technique relies on the principle that a crystalline lattice will diffract a beam of X-rays in a unique pattern, from which the electron density and, consequently, the atomic positions can be mapped.[8][9] The following protocol outlines the critical steps for determining the crystal structure of a novel small molecule like this compound.

Synthesis and Crystallization: The Art of Growing Order

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis: The synthesis of this compound would likely proceed through a multi-step sequence, potentially starting from a commercially available substituted aniline. The introduction of the SF₅ group is a key challenge, often accomplished through specialized fluorinating agents.

Crystallization Protocol:

-

Purification: The synthesized compound must be purified to the highest possible degree (typically >99%) using techniques such as column chromatography or recrystallization to remove impurities that can inhibit crystal growth.

-

Solvent Screening: A supersaturated solution of the compound is prepared in a variety of solvents or solvent mixtures. The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: The prepared solutions are loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested and mounted for X-ray analysis.[9]

Data Collection and Processing: Capturing the Diffraction Pattern

-

Mounting: A single, well-formed crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[10]

-

X-ray Diffraction: The crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by an area detector.[9]

-

Data Integration and Scaling: The collected images are processed to measure the intensity and position of each diffraction spot. This data is then scaled and corrected for experimental factors to produce a final reflection file.

Structure Solution and Refinement: From Pattern to Picture

-

Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[11]

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods to achieve the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.

Caption: A flowchart illustrating the key stages in determining a small molecule crystal structure.

Part 2: A Predictive Look at the Crystal Structure of this compound

In the absence of experimental data for the title compound, we can make informed predictions based on the published crystal structure of 4-aminophenylsulfur pentafluoride.[5] The introduction of a bromine atom at the 3-position is expected to influence the unit cell parameters and crystal packing, but the core intramolecular geometry should share significant similarities.

Predicted Crystallographic Data

The following table summarizes the crystallographic data for 4-aminophenylsulfur pentafluoride and provides a predictive comparison for the 3-bromo derivative.

| Parameter | 4-Aminophenylsulfur Pentafluoride[5] | Predicted: this compound | Rationale for Prediction |

| Chemical Formula | C₆H₆F₅NS | C₆H₅BrF₅NS | Addition of a bromine atom. |

| Formula Weight | 219.18 g/mol | 298.08 g/mol | Increased molecular weight due to bromine. |

| Crystal System | Orthorhombic | Orthorhombic or Monoclinic | The addition of the bulky bromine atom may lower the symmetry of the crystal system. |

| Space Group | Pbca | P2₁/c or similar | A change in crystal system would necessitate a change in space group. |

| a (Å) | 16.0369 (13) | ~16-18 | The unit cell dimensions are expected to increase to accommodate the larger substituent. |

| b (Å) | 5.7514 (5) | ~5.5-6.5 | |

| c (Å) | 17.5305 (15) | ~17-19 | |

| V (ų) | 1616.9 (2) | >1617 | The unit cell volume will increase. |

| Z | 8 | 4 or 8 | The number of molecules per unit cell may change depending on the packing efficiency. |

Part 3: In-depth Analysis of Molecular Geometry and Intermolecular Interactions

Intramolecular Geometry: The Influence of the SF₅ Group

The geometry of the pentafluorosulfur group is consistently observed to be approximately octahedral, with the sulfur atom at the center.[5][12]

-

S-F Bond Lengths: The SF₅ group features two types of sulfur-fluorine bonds: an axial bond (S-Fₐₓ) and four equatorial bonds (S-Fₑq). The axial S-F bond is typically slightly longer than the equatorial bonds. For 4-aminophenylsulfur pentafluoride, the S-Fₐₓ is 1.600 (2) Å, while the S-Fₑq bonds range from 1.577 (2) to 1.586 (2) Å.[5] A similar arrangement is expected for the 3-bromo derivative.

-

C-S Bond Length: The bond connecting the sulfur atom to the phenyl ring in 4-aminophenylsulfur pentafluoride is 1.786 (3) Å.[5] This is not expected to change significantly with the addition of the bromine atom.

-

Conformation: The equatorial fluorine atoms are typically staggered with respect to the plane of the benzene ring.[5] This conformation minimizes steric hindrance and is anticipated to be present in the title compound.

Intermolecular Interactions: The Architects of the Crystal Lattice

The way molecules pack in a crystal is dictated by a network of non-covalent interactions. For this compound, a rich interplay of hydrogen and halogen bonding is expected.

-

N-H···F Hydrogen Bonding: The amino group provides two hydrogen bond donors, while the five fluorine atoms of the SF₅ group act as potential acceptors. In the structure of 4-aminophenylsulfur pentafluoride, weak N-H···F contacts are observed to stabilize the crystal packing.[5] Similar interactions are highly probable for the 3-bromo analog.

-

Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. This could involve Br···F or Br···N interactions, which would significantly influence the overall packing arrangement.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminophenylsulfur pentafluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. excillum.com [excillum.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

Solubility and stability of (4-Amino-3-bromophenyl)pentafluorosulfur

An In-Depth Technical Guide to the Solubility and Stability of (4-Amino-3-bromophenyl)pentafluorosulfur

Abstract

This compound is an emerging building block in medicinal chemistry and drug discovery, prized for the unique stereoelectronic properties conferred by the pentafluorosulfur (SF₅) group. As a "super-trifluoromethyl" analogue, the SF₅ moiety offers enhanced lipophilicity, metabolic stability, and electron-withdrawing character, making it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate the critical physicochemical properties of this compound. We synthesize data from analogous compounds to establish a predictive profile for its solubility and stability, and present detailed, field-proven protocols for the empirical validation of these characteristics. The methodologies described herein are designed as self-validating systems to ensure the generation of robust and reliable data essential for downstream applications, from reaction optimization to formulation development.

Introduction: The Significance of the SF₅ Moiety

The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design, used to fine-tune molecular properties and enhance biological performance.[2][3] The pentafluorosulfur (SF₅) group, in particular, has garnered significant attention for its exceptional characteristics. Compared to the more common trifluoromethyl (CF₃) group, the SF₅ substituent is more strongly electron-withdrawing, more lipophilic, and boasts superior hydrolytic and thermal stability.[1][4] These attributes make SF₅-containing scaffolds, such as this compound, highly attractive for overcoming challenges in drug development, including poor metabolic stability and low bioavailability.[5][6]

The subject of this guide, this compound, combines three key functionalities:

-

The Pentafluorosulfur (SF₅) Group: Provides exceptional chemical stability and high lipophilicity.[7][8]

-

The Aromatic Amine Moiety: A common pharmacophore that also serves as a synthetic handle for further derivatization. However, aromatic amines are often susceptible to photo- and oxidative degradation.[9][10]

-

The Bromo Substituent: A heavy halogen that further modulates electronics and provides a vector for cross-coupling reactions.

Understanding the interplay of these groups is critical for predicting and confirming the compound's behavior. This guide establishes the foundational knowledge and experimental workflows required to fully characterize the solubility and stability of this valuable chemical entity.

Solubility Profile: A Predictive and Empirical Approach

Solubility is a critical parameter influencing every stage of drug development, from synthesis and purification to formulation and bioavailability. The structure of this compound suggests a complex solubility profile, governed by the polar amino group and the highly lipophilic SF₅- and bromo-substituted aromatic ring.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like" and data from analogous compounds, a qualitative solubility profile can be predicted. The polar amino group suggests solubility in polar protic solvents, while the large, nonpolar SF₅-phenyl moiety indicates solubility in some polar aprotic and nonpolar organic solvents. The zwitterionic potential of the amino acid-like functionality can lead to limited solubility in many common organic solvents.[11][12]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | Solvents can hydrogen-bond with the amine group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble | Strong dipole moments can solvate the polar amine functionality without protonation effects. |

| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | Mismatch in polarity between the solvent and the polar amine group. |

| Aqueous | Water, Buffers (pH dependent) | Sparingly Soluble | Overall high lipophilicity from the SF₅ group and aromatic ring limits water solubility.[4][8] Solubility will be highly dependent on pH due to the basicity of the amino group. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust, quantitative assessment is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at controlled temperatures.

Methodology:

-

Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, and a relevant aqueous buffer like PBS pH 7.4).

-

Sample Preparation: To a series of 2 mL glass vials, add a known volume (e.g., 1 mL) of each selected solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This guarantees the formation of a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or rotator set to a specific temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS).[13]

-

Quantification: Analyze the diluted samples and calculate the original concentration in the supernatant using the dilution factor. The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.

Self-Validation Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility values should be consistent.

Visualization of Solubility Workflow

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile: Assessing Intrinsic and Extrinsic Factors

The overall stability of a drug candidate is a function of its intrinsic chemical nature and its response to external factors like heat, pH, and light. For this compound, the hypervalent SF₅-aryl bond is exceptionally robust, while the aromatic amine moiety represents a potential liability.[7][9]

Thermal Stability

The SF₅ group is known to confer high thermal stability.[4] However, the stability of the entire molecule must be empirically determined.

Experimental Protocol: Thermal Stability Assessment (DSC/TGA)

Objective: To determine the onset of thermal decomposition for this compound.

Methodology:

-

Instrumentation: Use a Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a standard aluminum or platinum pan.

-

TGA Analysis: Place the sample in the TGA instrument. Heat the sample under an inert nitrogen atmosphere from ambient temperature to a high temperature (e.g., 400 °C) at a controlled ramp rate (e.g., 10 °C/min). Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.

-

DSC Analysis: Place a separate sample in the DSC instrument. Use the same heating program as the TGA analysis. The DSC will detect thermal events such as melting (endotherm) and decomposition (often an irregular exotherm).

-

Data Interpretation: Correlate the TGA mass loss curve with the DSC thermogram to precisely identify the decomposition temperature.

Hydrolytic Stability (pH Profile)

While the SF₅-aryl bond is highly resistant to hydrolysis, the overall molecule's stability across a pH range is critical for formulation and predicting behavior in physiological environments. Aromatic amines can be susceptible to degradation in acidic conditions.[14]

Experimental Protocol: pH-Rate Profile Study

Objective: To evaluate the degradation rate of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0 HCl, pH 7.4 PBS, pH 9.0 Borate).

-

Sample Incubation: Prepare stock solutions of the compound in a suitable co-solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of ~10-20 µg/mL, keeping the co-solvent percentage low (<1%).

-

Time-Point Sampling: Incubate the solutions at a controlled temperature (e.g., 40 °C). At specified time points (T=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

-

Quenching: Immediately quench any reaction by diluting the aliquot in mobile phase and/or storing it at low temperature (-20 °C) prior to analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining relative to the T=0 sample.

-

Data Analysis: Plot the percentage of compound remaining versus time for each pH. This data can be used to determine the degradation kinetics.

Caption: Experimental Workflow for Hydrolytic Stability Testing.

Photostability

Photostability is a significant concern due to the presence of both an aromatic amine and an aryl-SF₅ moiety. Aromatic amines are notoriously prone to photo-oxidation,[9] and aryl-SF₅ compounds can undergo photodegradation under environmentally relevant conditions.[4][8] Therefore, a thorough evaluation according to regulatory guidelines is mandatory.

Experimental Protocol: ICH Q1B Photostability Testing

Objective: To assess the intrinsic photostability of the compound in both solid and solution states.

Methodology:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

-

Solution State: Prepare a solution in a solvent in which the compound is stable (e.g., acetonitrile) and place it in a quartz cuvette or other suitable transparent vessel.

-

-

Control Sample: Prepare an identical set of samples (solid and solution) and wrap them completely in aluminum foil to serve as dark controls. This allows for the differentiation between light-induced and thermal degradation.

-

Light Exposure: Place both the test and control samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (a combination of cool white fluorescent and near-UV lamps). Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[15]

-

Analysis: After exposure, analyze the content of both the light-exposed and dark control samples. For the solid sample, this involves dissolving it in a suitable solvent. For the solution sample, it can be analyzed directly or after dilution. Use a validated, stability-indicating HPLC method to quantify the parent compound and detect any photodegradants.

-

Evaluation: Compare the results from the exposed sample to the dark control. Significant degradation (>5%) or the appearance of new peaks in the exposed sample relative to the control indicates photosensitivity.

Conclusion

This compound is a compound of significant interest for modern drug discovery, offering a unique combination of properties driven by the powerful SF₅ group. While this moiety provides a foundation of high thermal and hydrolytic stability, the presence of an aromatic amine introduces potential liabilities, particularly concerning photostability. The predictive analysis and detailed experimental protocols outlined in this guide provide a robust framework for any research team to thoroughly characterize the solubility and stability of this molecule. By systematically generating this critical data, researchers can de-risk their programs, accelerate development timelines, and unlock the full potential of SF₅ chemistry in creating next-generation therapeutics.

References

-

ChemRxiv. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Available from: [Link]

-

Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental toxicology and chemistry, 28(9), 1866–1873. Available from: [Link]

-

MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available from: [Link]

-

ResearchGate. Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. Available from: [Link]

-

ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. Available from: [Link]

-

ResearchGate. Recent advances in the chemistry and the application of SF5-compounds. Available from: [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

IAGIM. Photostability. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Available from: [Link]

-

ScienceDirect. Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Available from: [Link]

-

ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Available from: [Link]

-

ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available from: [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

PubMed Central. Amino Acids in the Development of Prodrugs. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-